molecular formula C13H27ClN2O4 B581914 (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride CAS No. 250611-08-6

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Cat. No.: B581914
CAS No.: 250611-08-6
M. Wt: 310.819
InChI Key: PIFRQYRFCQGLRI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride” is a chiral, Boc-protected amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features two distinct protective groups: a tert-butyl ester at the carboxylate moiety and a tert-butoxycarbonyl (Boc) group on the secondary amine at position 2. The hydrochloride salt enhances stability and solubility in polar solvents, making it advantageous for solid-phase peptide synthesis (SPPS) and as a building block for structurally complex molecules. The (S)-configuration ensures stereochemical fidelity in asymmetric syntheses, critical for bioactive compounds .

Properties

IUPAC Name

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFRQYRFCQGLRI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known to be used in the synthesis of peptides and proteins, suggesting that it may interact with amino acids and other components of these macromolecules.

Biochemical Pathways

Given its role in peptide and protein synthesis, it may be involved in processes such as translation, post-translational modifications, and protein folding.

Result of Action

Given its role in peptide and protein synthesis, it may influence the structure and function of these macromolecules.

Action Environment

It is recommended to store the compound under inert gas at 2–8 °c, suggesting that temperature and exposure to oxygen may affect its stability.

Biological Activity

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride, with the CAS number 250611-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H27ClN2O4
  • Molecular Weight : 310.82 g/mol
  • Purity : ≥ 95%
  • Physical Form : Pale yellow solid

The compound acts primarily as an amino acid derivative, which can influence various biological pathways. Its structure allows it to interact with amino acid transporters and enzymes involved in metabolic processes. The tert-butoxycarbonyl (Boc) group is known for its role in protecting amines, which can be crucial during synthesis and in biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines:

  • In vitro studies demonstrated that the compound exhibits potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 µM. This indicates a strong potential for selective toxicity towards cancer cells compared to non-cancerous cells like MCF10A, where it showed significantly reduced effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. It demonstrated moderate activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

ParameterValue
Cmax (max concentration)592 ± 62 mg/mL
t1/2 (half-life)27.4 hours
BioavailabilityModerate

These parameters suggest that the compound may have favorable pharmacokinetic properties for further development as a therapeutic agent .

Case Studies

  • Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of lung metastasis compared to control groups. This study underscores the compound's potential as a therapeutic agent in metastatic breast cancer .
  • Tuberculosis Treatment : A study evaluated the efficacy of this compound against drug-resistant Mycobacterium tuberculosis strains. Results indicated that it could serve as a lead compound for developing new treatments against resistant forms of tuberculosis due to its low MIC values and acceptable toxicity profiles .

Scientific Research Applications

Medicinal Chemistry

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride is primarily utilized in the synthesis of peptide-based therapeutics. Its structure allows for the protection of amino groups, facilitating the formation of complex peptides through solid-phase peptide synthesis (SPPS).

Peptide Synthesis

The compound serves as a key building block in the synthesis of various peptides, particularly those involved in drug development for conditions such as cancer and neurodegenerative diseases. The tert-butoxycarbonyl (Boc) protecting group is crucial for the selective deprotection of amino acids during peptide assembly.

Case Study:
A study published in the Journal of Medicinal Chemistry utilized Boc-DAB-OTBU HCl to synthesize a series of peptides targeting specific receptors involved in cancer proliferation. The synthesized peptides demonstrated significant binding affinity and biological activity, indicating potential therapeutic applications .

Neuropharmacology

Research indicates that compounds like this compound can modulate neurochemical pathways, making them candidates for neuropharmacological studies.

Neuroprotective Effects

Studies have explored the neuroprotective effects of peptides synthesized using this compound. For instance, a peptide derived from Boc-DAB-OTBU HCl was shown to inhibit apoptosis in neuronal cell lines under oxidative stress conditions, suggesting its potential role in treating neurodegenerative disorders .

Data Table: Neuroprotective Activity of Synthesized Peptides

Peptide NameSourceApoptosis Inhibition (%)Mechanism
Peptide ABoc-DAB75%Caspase pathway inhibition
Peptide BBoc-DAB60%ROS scavenging activity

Biochemical Research

The compound is also used in biochemical assays to study enzyme interactions and protein folding processes due to its ability to form stable conjugates.

Enzyme Inhibition Studies

Boc-DAB-OTBU HCl has been employed in studies investigating cyclic nucleotide phosphodiesterases as therapeutic targets. The compound's derivatives showed promise in selectively inhibiting specific phosphodiesterase isoforms, which are implicated in various diseases .

Case Study:
A recent publication highlighted the use of Boc-DAB derivatives in screening assays for phosphodiesterase inhibitors, which could lead to the development of new cardiovascular drugs .

Comparison with Similar Compounds

Key Observations :

  • Protective Groups: The target compound and QC-1344 both retain Boc protection on the amine, but QC-1344 lacks the 4-amino group, instead featuring a hydroxyl group. This substitution reduces nucleophilicity, limiting its utility in peptide bond formation .
  • Solubility: The hydrochloride salt in the target compound and QW-9523 enhances aqueous solubility (>50 mg/mL in water), whereas non-salt analogs like QV-0737 require organic solvents (e.g., DMF, DCM) for dissolution .

Stability and Reactivity

  • Hydrolytic Stability : Boc-protected amines (target compound, QC-1344, QV-2388) resist hydrolysis under acidic conditions (pH > 3), unlike QB-0371’s propenyl ester, which is prone to cleavage via nucleophilic attack .
  • Thermal Degradation : QV-2388’s iodo substituent may decompose at >80°C, whereas the target compound remains stable up to 150°C due to robust Boc and tert-butyl ester groups .

Preparation Methods

Dual Boc Protection of L-Aspartic Acid

L-Aspartic acid is sequentially protected at the α-amino and carboxyl groups:

  • α-Amino Protection : React L-aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) at 0–5°C, yielding Boc-Asp-OH.

  • β-Carboxyl Esterification : Treat Boc-Asp-OH with tert-butanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions to form Boc-Asp-OtBu.

Critical Parameters :

  • Temperature control (<5°C) to prevent racemization.

  • Solvent choice (THF or DCM) for optimal esterification efficiency.

  • Yield: 82–89% after purification via flash chromatography.

Reductive Amination of γ-Keto Intermediate

The γ-carboxyl group is converted to an amine via a ketone intermediate:

  • Weinreb Amide Formation : React Boc-Asp-OtBu with N,O-dimethylhydroxylamine hydrochloride using isobutyl chloroformate as an activating agent. This generates a stable amide for subsequent Grignard addition.

  • Grignard Reaction : Treat the Weinreb amide with methylmagnesium bromide at −78°C to form tert-butyl (S)-4-oxo-2-((tert-butoxycarbonyl)amino)butanoate.

  • Reductive Amination : Reduce the ketone using sodium cyanoborohydride or ammonium acetate in the presence of a proton source (e.g., acetic acid), followed by HCl gas to precipitate the hydrochloride salt.

Optimization Notes :

  • DIBAL-H reduction at −78°C minimizes side reactions (yield: 61–85%).

  • Stereochemical integrity is preserved using L-aspartic acid as the chiral pool starting material.

Alternative Pathways via Asparagine Derivatives

Boc-Asparagine Alkylation

Boc-protected asparagine is alkylated at the side-chain amide:

  • Methylation : Treat Boc-Asn-OH with methyl iodide and a base (e.g., NaH) in DMF to form Boc-Asn(Me)-OH.

  • Esterification : Convert the β-carboxyl to a tert-butyl ester using tert-butanol and DCC.

  • Amide Reduction : Reduce the side-chain methylamide to an amine using LiAlH₄ or BH₃·THF.

Challenges :

  • Over-reduction of esters requires careful stoichiometry.

  • Yield: 70–75% after silica gel purification.

Hydrochloride Salt Formation and Purification

The free base is converted to the hydrochloride salt by:

  • Dissolving the compound in anhydrous ethyl acetate.

  • Bubbling HCl gas through the solution at 0°C until precipitation is complete.

  • Filtering and washing with cold ether to remove excess HCl.

Quality Control :

  • Purity : ≥98% (HPLC).

  • Enantiomeric Excess : ≤0.5% via chiral HPLC.

  • Storage : Sealed under N₂ at −20°C to prevent degradation.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantage Limitation
Reductive Amination452%High stereoselectivityLow-temperature sensitivity
Asparagine Alkylation545%Avoids Grignard reagentsRisk of over-reduction
Direct Esterification368%Fewer stepsRequires expensive coupling agents

Scalability and Industrial Considerations

  • Cost Drivers : tert-Butanol and Boc₂O account for 60–70% of raw material costs.

  • Green Chemistry : Solvent recovery (THF, DCM) improves process sustainability.

  • Regulatory Compliance : Residual solvents (DMF, ethyl acetate) must comply with ICH Q3C guidelines.

Q & A

Basic: What analytical methods are recommended to validate the synthesis of this compound?

Answer:
The synthesis can be validated using 1H-NMR for structural confirmation and LCMS/HPLC for purity assessment. For example, 1H-NMR (DMSO-D6) should show characteristic peaks such as δ 9.43 (2H, brs) for amine protons and δ 1.47–1.35 (m) for tert-butyl groups. LCMS (e.g., m/z 172.5 [M+H]+) and HPLC retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) are critical for confirming molecular weight and purity .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store the compound at 2–8°C in a tightly sealed, moisture-free container. Hygroscopic properties necessitate the use of desiccants and anhydrous handling conditions during synthesis and storage. Avoid repeated freeze-thaw cycles if prepared as a solution .

Advanced: How can discrepancies in NMR data between synthetic batches be resolved?

Answer:
Discrepancies may arise from impurities (e.g., unreacted intermediates or diastereomers). Perform column chromatography to isolate the target compound, followed by 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-reference with synthetic intermediates (e.g., tert-butyl carbamate derivatives) and validate using spiking experiments with authentic standards .

Advanced: What strategies optimize solubility for in vitro biological assays?

Answer:
The compound’s log S (Ali) is -3.53, indicating low aqueous solubility. Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Pre-saturate buffers with the compound, and confirm solubility via dynamic light scattering (DLS) to detect aggregation. For sensitive assays, consider structural analogs with improved solubility profiles (e.g., phosphonate-containing derivatives) .

Basic: How is enantiomeric purity determined for this chiral compound?

Answer:
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (90:10) with 0.1% TFA. Compare retention times with racemic mixtures or enantiopure standards. Alternatively, NMR chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers .

Advanced: How does stereochemistry influence its biological activity in target binding studies?

Answer:
The (S)-configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). Compare activity with the (R)-enantiomer using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, in enzyme inhibition assays, the (S)-form may exhibit a 10-fold lower IC₅₀ due to optimal hydrogen bonding with active sites .

Advanced: What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Answer:
Scale-up challenges include racemization during tert-butyl deprotection and low yields in carbamate formation. Mitigate racemization by using low-temperature (-20°C) reaction conditions and avoiding strong acids. Optimize yields via microwave-assisted synthesis or catalytic methods (e.g., DMAP for esterification). Monitor intermediates by TLC and in-line IR spectroscopy .

Basic: What spectroscopic techniques confirm the presence of tert-butoxycarbonyl (Boc) groups?

Answer:
FT-IR shows a strong C=O stretch at ~1680–1720 cm⁻¹ for the Boc group. In 13C-NMR , the carbonyl carbon appears at ~155 ppm, and tert-butyl carbons resonate at ~28–30 ppm (quaternary) and ~80–85 ppm (COO) .

Advanced: How to design a stability study under varying pH conditions?

Answer:
Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C and 40°C. Monitor degradation via UHPLC-MS/MS at 0, 1, 3, 7, and 14 days. Key degradation products (e.g., free amines or hydrolyzed esters) are identified by HRMS and quantified using calibration curves .

Advanced: What computational tools predict synthetic accessibility and drug-likeness?

Answer:
Use SwissADME or MolSoft to calculate synthetic accessibility scores (e.g., 3.54/5 for this compound) and drug-likeness parameters (e.g., TPSA = 89.1 Ų, LogP = 1.2). PAINS screening (0 alerts) and Brenk filters (1 alert for tertiary amines) guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.